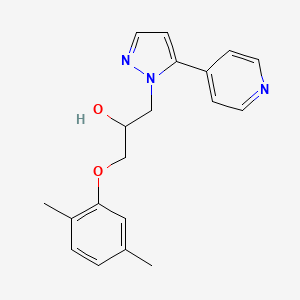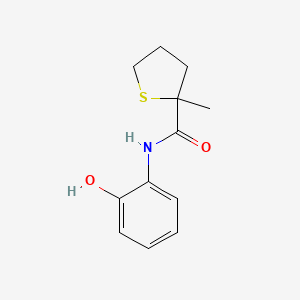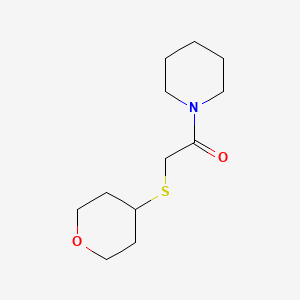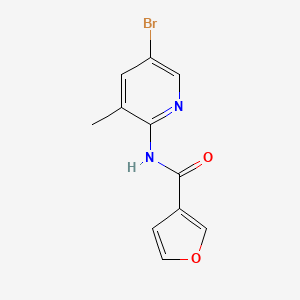![molecular formula C13H18OS B7630993 4-[(2-Methylphenyl)methylsulfanyl]oxane](/img/structure/B7630993.png)
4-[(2-Methylphenyl)methylsulfanyl]oxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methylphenyl)methylsulfanyl]oxane, also known as 4-Methylthio-2-phenylmethyl Oxane, is a chemical compound that belongs to the class of thioether compounds. The compound has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. In
作用機序
The mechanism of action of 4-[(2-Methylphenyl)methylsulfanyl]oxane is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound may also act as an inhibitor of enzymes involved in cell signaling pathways, leading to the inhibition of cancer cell growth. In agriculture, the compound may act as a pesticide by disrupting the nervous system of insects and inhibiting the growth of fungi. In industry, the compound may act as a lubricant additive by reducing friction and wear between moving parts.
Biochemical and Physiological Effects:
Studies have shown that this compound has no significant toxic effects on human cells and tissues. However, the compound may cause skin irritation and respiratory problems if inhaled or ingested. In agriculture, the compound may have toxic effects on non-target organisms such as bees and other pollinators. In industry, the compound may have toxic effects on aquatic organisms if released into water bodies.
実験室実験の利点と制限
The advantages of using 4-[(2-Methylphenyl)methylsulfanyl]oxane in lab experiments include its high purity, stability, and low cost. The compound is also readily available from commercial suppliers. However, the limitations of using the compound in lab experiments include its potential toxicity to human and non-target organisms, as well as its limited solubility in certain solvents.
将来の方向性
Future research on 4-[(2-Methylphenyl)methylsulfanyl]oxane could focus on the following areas:
1. Further studies on the mechanism of action of the compound in cancer cells and insects.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Evaluation of the compound's potential as a drug candidate for cancer treatment.
4. Investigation of the compound's potential as a natural pesticide for agricultural use.
5. Development of new lubricant formulations using the compound as an additive.
Conclusion:
In conclusion, this compound is a chemical compound that has potential applications in medicine, agriculture, and industry. The compound has been studied for its potential anticancer, insecticidal, fungicidal, and lubricating properties. While the compound has advantages for lab experiments, it also has limitations due to its potential toxicity. Future research on the compound could lead to new discoveries and applications in various fields.
合成法
The synthesis of 4-[(2-Methylphenyl)methylsulfanyl]oxane involves the reaction of 2-methylbenzyl chloride with sodium sulfide in the presence of a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction takes place under reflux conditions at a temperature of 80-100°C for several hours. The product is then purified by recrystallization or chromatography to obtain a pure compound.
科学的研究の応用
The compound has been the subject of scientific research due to its potential applications in various fields. In medicine, 4-[(2-Methylphenyl)methylsulfanyl]oxane has been studied for its potential anticancer properties. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, the compound has been studied for its potential use as a pesticide. Studies have shown that the compound has insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In industry, the compound has been studied for its potential use as a lubricant additive. Studies have shown that the compound has excellent lubricating properties, making it a potential alternative to synthetic lubricants.
特性
IUPAC Name |
4-[(2-methylphenyl)methylsulfanyl]oxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18OS/c1-11-4-2-3-5-12(11)10-15-13-6-8-14-9-7-13/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHZKDCXWXTKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-Dimethyl-4-[[5-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7630910.png)
![N-[(1,7-dimethylbenzimidazol-2-yl)methyl]-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7630916.png)
![4-[2-(5-Pyridin-4-ylpyrazol-1-yl)ethylsulfonyl]benzonitrile](/img/structure/B7630924.png)

![2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-phenyl-1,3-oxazole](/img/structure/B7630931.png)
![[2-(Ethylamino)-1,3-thiazol-5-yl]-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone](/img/structure/B7630944.png)

![3-[3-(4-Bromophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B7630956.png)

![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B7630980.png)


![2-bromo-5-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7631005.png)
